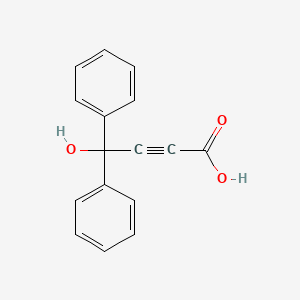
4-Hydroxy-4,4-diphenylbut-2-ynoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-4,4-diphenylbut-2-ynoic acid (also known as DPBA) is a chemical compound that belongs to the class of alkynyl carboxylic acids. It has been widely used in scientific research due to its unique properties and potential applications in various fields.
Mecanismo De Acción
The mechanism of action of DPBA is not well understood. However, it has been suggested that DPBA may exert its effects through the inhibition of protein tyrosine phosphatases (PTPs). PTPs are enzymes that play a critical role in the regulation of various cellular processes, including cell growth, differentiation, and apoptosis. Inhibition of PTPs by DPBA may lead to the activation of various signaling pathways, which may contribute to its biological effects.
Biochemical and Physiological Effects:
DPBA has been shown to have various biochemical and physiological effects. In vitro studies have shown that DPBA can inhibit the proliferation of various cancer cell lines, including breast, lung, and prostate cancer cells. DPBA has also been shown to induce apoptosis in cancer cells, which may contribute to its anticancer effects. In addition, DPBA has been shown to have anti-inflammatory effects, which may be useful in the treatment of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DPBA has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have high purity and stability. In addition, DPBA has been shown to have low toxicity, which makes it a safe reagent to use in lab experiments. However, DPBA also has some limitations. It is relatively expensive compared to other reagents, and it may not be suitable for some experiments due to its specific properties.
Direcciones Futuras
There are several future directions for the study of DPBA. One area of research is the development of DPBA-based anticancer agents. Several studies have shown that DPBA has anticancer effects, and further research is needed to determine its potential as a therapeutic agent. Another area of research is the development of DPBA-based materials. DPBA has been used as a building block for the synthesis of functionalized polymers and nanoparticles, and further research is needed to explore its potential applications in materials science. Finally, further research is needed to understand the mechanism of action of DPBA and its effects on various cellular processes.
Métodos De Síntesis
DPBA can be synthesized through a few different methods. One common method involves the reaction of 4-methoxyphenylacetylene with 4-bromo-1,1-diphenylbutane in the presence of a palladium catalyst. Another method involves the reaction of 4-methoxyphenylacetylene with 4-bromo-1,1-diphenylbut-3-en-2-one in the presence of a base. Both methods have been reported to yield high purity DPBA.
Aplicaciones Científicas De Investigación
DPBA has been widely used in scientific research due to its unique properties. It has been shown to have potential applications in various fields, including organic synthesis, materials science, and medicinal chemistry. In organic synthesis, DPBA has been used as a reagent for the synthesis of various compounds, including alkynes, alkenes, and ketones. In materials science, DPBA has been used as a building block for the synthesis of functionalized polymers and nanoparticles. In medicinal chemistry, DPBA has been studied for its potential as an anticancer agent.
Propiedades
IUPAC Name |
4-hydroxy-4,4-diphenylbut-2-ynoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O3/c17-15(18)11-12-16(19,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,19H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIUSZYPTAAVLGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C#CC(=O)O)(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-4,4-diphenylbut-2-ynoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

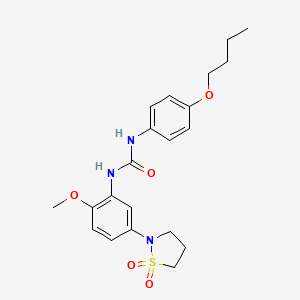
![3-Methyl-7-[(3-methylphenyl)methyl]-8-(4-propylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2884928.png)

![N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2884931.png)
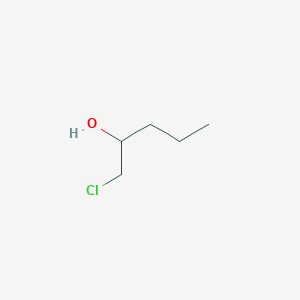
![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-ethyl-6-methylphenyl)urea](/img/structure/B2884939.png)
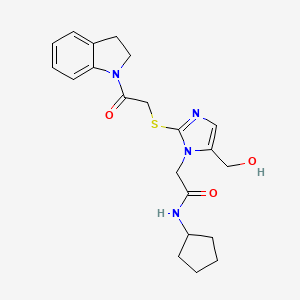
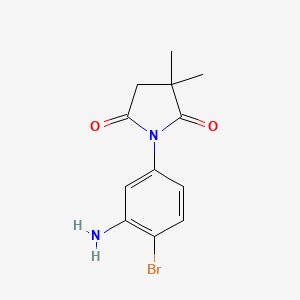

![Ethyl 3-[3-(benzyloxy)phenyl]-3-oxopropanoate](/img/structure/B2884945.png)
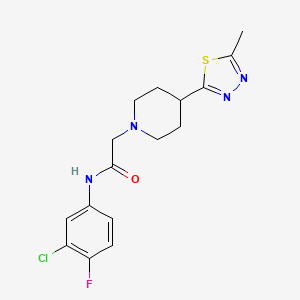


![4-(Dimethylamino)-2-[(3-methylphenyl)sulfanyl]nicotinonitrile](/img/structure/B2884950.png)